3,5-dichloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide
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Overview
Description
3,5-dichloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide is a complex organic compound characterized by multiple chlorine substitutions on its benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with arylamine compounds in the presence of a solvent such as N,N’-dimethylformamide (DMF). The reaction is carried out at elevated temperatures, around 60°C, to ensure good yields . The starting material, 3,5-dichlorobenzoyl chloride, can be prepared from 3,5-dichlorobenzonitrile .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using similar methods but optimized for efficiency and cost-effectiveness. This could include continuous flow reactors and automated systems to handle the reagents and control the reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of multiple chlorine atoms, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation might produce carboxylic acids or other oxidized derivatives.
Scientific Research Applications
3,5-dichloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3,5-dichloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple chlorine atoms and benzamide structure allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
Uniqueness
3,5-dichloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
3,5-dichloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl4NO2/c21-12-5-6-18(25-20(27)11-7-13(22)9-14(23)8-11)16(10-12)19(26)15-3-1-2-4-17(15)24/h1-10H,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSBNPUQPICQBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC(=CC(=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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